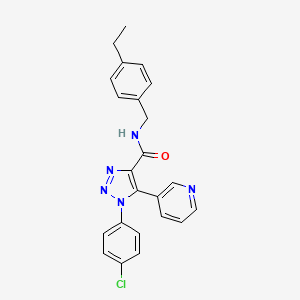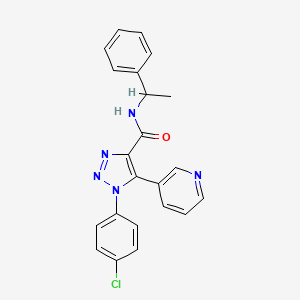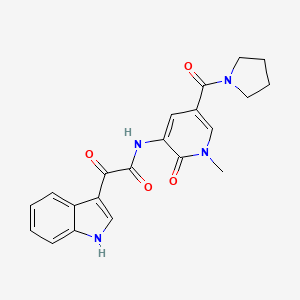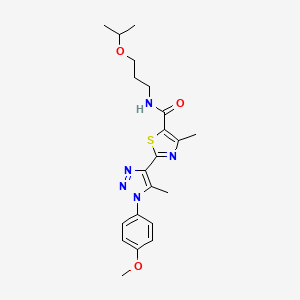![molecular formula C25H22N2O4S B3221671 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylphenyl)urea CAS No. 1207050-83-6](/img/structure/B3221671.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylphenyl)urea
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylphenyl)urea, commonly known as BMU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMU-1 is a urea derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Anti-HIV Activity
The compound has been investigated for its potential as an anti-HIV agent. Specifically, it exhibits activity against the human immunodeficiency virus (HIV). Researchers have explored its mechanism of action, aiming to develop it as part of an anti-AIDS treatment regimen .
Analgesic Properties
Another intriguing application lies in its analgesic activity. A derivative of this compound—Z-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate —has shown promise as an analgesic agent. This suggests that the parent compound may also possess pain-relieving properties .
Antibiotic Potential
Cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton similar to our compound. This structural motif contributes to cephradine’s antibacterial activity. While the specific antibiotic properties of our compound need further exploration, its similarity to cephradine warrants investigation .
Anticoagulant Activity
Chlormezanone, a compound utilized as an anticoagulant, shares some structural features with our compound. Although direct evidence for anticoagulant effects of our compound is lacking, its thiazine-based structure suggests potential in this area .
Fused-Heterocycle Chemistry
Thiazinanes, including our compound, represent an important class of heterocyclic compounds. Researchers have primarily focused on partially or fully unsaturated thiazine rings containing nitrogen and sulfur. However, the unique thiazinane structure itself deserves more attention. This review aims to shed new light on these intriguing heterocycles, emphasizing synthetic approaches and chemical reactivity .
properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(26-16-6-7-17-26)24-18-27(22-10-4-5-11-23(22)32(24,29)30)19-12-14-21(15-13-19)31-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDXRLCMCIERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221591.png)







![4-[3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B3221656.png)



![5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B3221672.png)
